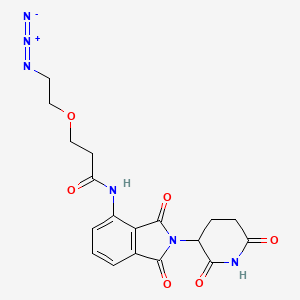

Pomalidomide-CO-PEG1-C2-azide

Description

Foundational Principles of the Ubiquitin-Proteasome System (UPS) in Protein Homeostasis

The Ubiquitin-Proteasome System (UPS) is the primary mechanism within eukaryotic cells for maintaining protein homeostasis—a balance between protein synthesis and degradation. nih.govnih.govyoutube.com This system is responsible for the selective removal of misfolded, damaged, or short-lived regulatory proteins, thereby playing a crucial role in a vast array of cellular processes, including cell cycle control, signal transduction, and immune responses. nih.govtocris.comyoutube.com Dysregulation of the UPS is implicated in numerous diseases, from cancer to neurodegenerative disorders. youtube.comtocris.com

The process of marking a protein for degradation, known as ubiquitination, is carried out by a three-step enzymatic cascade. nih.govresearchgate.net This cascade ensures the covalent attachment of a small regulatory protein called ubiquitin to the target protein substrate. youtube.commedchemexpress.com

The steps are as follows:

E1 Ubiquitin-Activating Enzyme : This enzyme uses ATP to activate a ubiquitin molecule, forming a high-energy thioester bond with it. medchemexpress.com The human genome encodes for two E1 enzymes. researchgate.net

E2 Ubiquitin-Conjugating Enzyme : The activated ubiquitin is then transferred from the E1 enzyme to a cysteine residue on an E2 enzyme. nih.gov There are approximately 50 different E2 enzymes in humans, which begin to provide specificity to the system. researchgate.net

E3 Ubiquitin Ligase : The E3 ligase is the key component for substrate recognition. researchgate.net It binds to both the ubiquitin-loaded E2 enzyme and the specific target protein, facilitating the transfer of ubiquitin from the E2 to a lysine (B10760008) residue on the target. researchgate.net With over 600 E3 ligases identified in humans, they provide immense specificity to the degradation process, ensuring that only the correct proteins are marked for destruction. youtube.com

This process is repeated to create a polyubiquitin (B1169507) chain on the target protein, which acts as a recognition signal for the proteasome. nih.gov

| Enzyme Class | Function | Approximate Number in Humans | Reference |

|---|---|---|---|

| E1 Ubiquitin-Activating Enzyme | Activates ubiquitin in an ATP-dependent manner. | ~2 | researchgate.net |

| E2 Ubiquitin-Conjugating Enzyme | Receives activated ubiquitin from E1. | ~50 | researchgate.net |

| E3 Ubiquitin Ligase | Recognizes the specific target protein and facilitates ubiquitin transfer from E2 to the target. | >600 | youtube.com |

Once a protein is tagged with a polyubiquitin chain (most commonly linked via lysine 48, or K48), it is recognized by the 26S proteasome. wikipedia.orgnih.gov The proteasome is a large, multi-protein complex that acts as the cell's primary recycling center for proteins. youtube.comyoutube.com The 26S proteasome consists of a 20S core particle, which forms a barrel-shaped catalytic chamber, and one or two 19S regulatory particles. pnas.org

The degradation process involves several steps:

The 19S regulatory particle recognizes and binds to the polyubiquitinated protein. youtube.com

The target protein is then deubiquitinated, unfolded, and translocated into the narrow channel of the 20S core particle in an ATP-dependent manner. youtube.compnas.org

Inside the catalytic core, the protein is cleaved into small peptides. youtube.com

These peptides are released back into the cytoplasm, where they can be further broken down into amino acids and recycled for new protein synthesis. youtube.com

Evolution of Proteolysis Targeting Chimeras (PROTACs) as a Chemical Biology Modality

The first PROTAC was reported in 2001, introducing a novel chemical biology approach to manipulate protein levels. nih.govresearchgate.net Early versions used peptide-based ligands to recruit an E3 ligase, but these had limitations such as poor cell permeability. nih.govmdpi.com A major breakthrough was the development of all-small-molecule PROTACs, which are more drug-like and have since evolved into clinical candidates for treating various diseases, particularly cancer. nih.govmdpi.comnih.gov

PROTACs are heterobifunctional molecules, meaning they have two distinct functional ends connected by a chemical linker. nih.govwikipedia.orgresearchgate.net

The three core components are:

E3 Ligase Ligand : This "anchor" moiety binds to a specific E3 ubiquitin ligase, effectively hijacking it. precisepeg.com

Target Protein Ligand : This "warhead" binds to the protein of interest (POI) that is intended for degradation. precisepeg.comdigitellinc.com

Linker : This chemical chain connects the E3 ligase ligand and the POI ligand. precisepeg.comresearchgate.net The linker is not just a passive spacer; its length, composition, and attachment points are critical, influencing the stability of the resulting ternary complex, as well as the PROTAC's solubility and cell permeability. precisepeg.comnih.gov

The compound Pomalidomide-CO-PEG1-C2-azide is a key building block for constructing PROTACs. It consists of the pomalidomide (B1683931) moiety, which serves as a ligand for the Cereblon E3 ligase, attached to a short polyethylene (B3416737) glycol (PEG) linker. biochempeg.commedchemexpress.com The PEG linker enhances solubility and provides flexibility. biochempeg.comnih.govbiochempeg.com The molecule is terminated with an azide (B81097) group, a highly useful chemical handle. nih.govinterchim.fr This azide group allows for the straightforward attachment of a target protein ligand using "click chemistry," a highly efficient and specific chemical reaction. nih.govinterchim.fraxispharm.com

| Component | Function | Example from this compound | Reference |

|---|---|---|---|

| E3 Ligase Ligand | Recruits an E3 ubiquitin ligase. | Pomalidomide | medchemexpress.comnih.gov |

| Linker | Connects the two ligands and influences ternary complex formation and physicochemical properties. | -CO-PEG1-C2- | precisepeg.comnih.govbiochempeg.com |

| Target Protein Ligand (or reactive handle) | Binds to the protein of interest (POI). In this case, a reactive handle is provided for its attachment. | Azide (-N3) group for attaching a POI ligand | nih.govinterchim.fr |

Unlike traditional inhibitors that rely on occupying a protein's active site and require high, sustained concentrations, PROTACs function catalytically. wikipedia.orgacs.org A single PROTAC molecule can induce the degradation of multiple target protein molecules. nih.gov

The mechanism proceeds as follows:

The PROTAC molecule simultaneously binds to the POI and an E3 ligase, forming a ternary complex (POI-PROTAC-E3 ligase). nih.gov

The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin to the POI. nih.gov

Once the POI is polyubiquitinated, it is recognized and degraded by the proteasome. nih.gov

The PROTAC molecule is then released and can bind to another POI and E3 ligase, starting the cycle anew. wikipedia.orgprogenra.com

This event-driven, catalytic nature means that PROTACs can be effective at very low concentrations, potentially leading to lower dosing and reduced side effects compared to traditional inhibitors. nih.govnih.gov

Cereblon (CRBN) E3 Ligase as a Key Recruiting Element in TPD

Of the more than 600 E3 ligases in the human body, only a few have been successfully harnessed for PROTAC development. researchgate.net One of the most important and widely used is Cereblon (CRBN). nih.govnih.gov CRBN functions as a substrate receptor within the Cullin-4-RING E3 ubiquitin ligase (CRL4) complex. nih.gov

The significance of CRBN was revealed through studies of immunomodulatory imide drugs (IMiDs) like thalidomide (B1683933) and its more potent analogs, lenalidomide (B1683929) and pomalidomide. nih.govnih.gov These drugs were found to bind directly to CRBN, altering its substrate specificity and inducing the degradation of specific transcription factors, which is key to their therapeutic effect in certain cancers. nih.govnih.govnih.gov

This discovery established CRBN as a tractable E3 ligase that could be recruited by small molecules. nih.gov Consequently, pomalidomide and its derivatives have become highly popular ligands for the CRBN-recruiting arm of PROTACs. medchemexpress.comnih.gov The use of pomalidomide, as seen in This compound , provides a validated and potent method for hijacking the CRL4-CRBN E3 ligase complex to degrade a desired protein target. nih.govjove.com

Overview of CRBN-Mediated Protein Interactions and Neo-Substrate Recruitment

At the heart of many successful PROTACs is the E3 ubiquitin ligase Cereblon (CRBN). researchgate.net CRBN is a substrate receptor for the CUL4-DDB1 E3 ubiquitin ligase complex. nih.gov In its natural capacity, CRBN recognizes specific endogenous proteins, leading to their ubiquitination and subsequent degradation. However, the true power of CRBN in a therapeutic context is unlocked by a class of small molecules known as immunomodulatory drugs (IMiDs) and their derivatives. nih.gov

These molecules, when bound to CRBN, create a new protein-binding surface. This altered surface can then recognize and bind to proteins that would not normally interact with CRBN. These newly recognized proteins are termed "neo-substrates." researchgate.net This recruitment of neo-substrates to the CRBN E3 ligase complex results in their ubiquitination and degradation. biorxiv.org The interaction is often mediated by a common structural motif in the neo-substrate, such as a β-hairpin G-loop. biorxiv.org

Recent chemoproteomics studies have vastly expanded the known interactome of CRBN molecular glues, identifying hundreds of potential neo-substrates. researchgate.net These studies have revealed that both direct and indirect binding partners can be recruited to the CRBN complex. biorxiv.org The ability to induce the degradation of a wide array of proteins, including historically "undruggable" targets like transcription factors, has made CRBN a cornerstone of TPD research. biorxiv.orgbiorxiv.org

Pomalidomide as a Seminal CRBN Ligand for Induced Proximity

Pomalidomide, a derivative of thalidomide, is a potent binder to CRBN and serves as a foundational component for many PROTACs. nih.govnih.gov It effectively induces the proximity between CRBN and neo-substrates, leading to their degradation. rsc.org The anti-myeloma effects of pomalidomide, for instance, are mediated by the CRBN-dependent degradation of lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). rsc.org

Structural studies have elucidated the binding mode of pomalidomide within a conserved pocket of the CRBN thalidomide-binding domain (TBD). nih.gov The chemical structure of pomalidomide, particularly the phthalimide (B116566) moiety, is crucial for its activity. rsc.org The amino group on the phthalimide ring of pomalidomide enhances its binding affinity and ability to recruit certain neo-substrates compared to its predecessor, lenalidomide. rsc.org This makes pomalidomide a highly effective "handle" for recruiting the CRBN E3 ligase in PROTAC design. nih.gov

Contextualizing this compound within PROTAC Design and Chemical Biology Tools

This compound is a specifically engineered chemical entity designed as a building block for the synthesis of PROTACs. sigmaaldrich.com It is not intended for direct therapeutic use but rather as a crucial component for researchers developing new protein degraders. This compound consists of three key parts:

The Pomalidomide moiety: This serves as the CRBN ligand, providing the essential function of hijacking the CRBN E3 ligase complex. vulcanchem.com

The PEG1-C2 linker: This is a short polyethylene glycol (PEG) and ethyl chain spacer. The linker's length and composition are critical for optimizing the formation of a stable and productive ternary complex between the target protein, the PROTAC, and CRBN. vulcanchem.com

The azide (N3) group: This terminal functional group is what makes this compound a versatile tool for chemical biology. sigmaaldrich.com The azide allows for its easy conjugation to a ligand for a protein of interest via "click chemistry," a set of highly efficient and specific chemical reactions. sigmaaldrich.com

The azide functionality enables researchers to readily attach a wide variety of protein-targeting ligands that have been modified with a complementary alkyne group. This modular approach significantly streamlines the process of creating libraries of PROTACs for screening against different protein targets. sigmaaldrich.com

In essence, this compound represents a ready-to-use "warhead" and linker combination that can be coupled to a diverse array of "homing devices" (the target protein ligands) to generate novel protein-degrading molecules for research and drug discovery.

Compound Information Table

| Compound Name | Role/Function |

| Pomalidomide | A CRBN ligand that induces proximity between CRBN and neo-substrates. nih.govrsc.org |

| This compound | A functionalized CRBN ligand with a linker and an azide group for PROTAC synthesis. sigmaaldrich.comvulcanchem.com |

| Lenalidomide | An immunomodulatory drug and CRBN ligand. rsc.org |

| Thalidomide | The parent immunomodulatory drug that binds to CRBN. nih.gov |

| Ikaros (IKZF1) | A lymphoid transcription factor and a neo-substrate of CRBN degraded by pomalidomide. rsc.org |

| Aiolos (IKZF3) | A lymphoid transcription factor and a neo-substrate of CRBN degraded by pomalidomide. rsc.org |

| BRD4 | A bromodomain-containing protein that can be targeted for degradation by PROTACs. nih.gov |

| dBET1 | A PROTAC that recruits CRBN to degrade BRD4. nih.gov |

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₇H₁₈N₆O₅ |

| Molecular Weight | 386.36 g/mol sigmaaldrich.com |

| Appearance | Powder sigmaaldrich.com |

| Functional Group | Azide sigmaaldrich.com |

| Storage Temperature | 2-8°C sigmaaldrich.com |

| CAS Number | 2271036-44-1 sigmaaldrich.com |

Structure

3D Structure

Properties

Molecular Formula |

C18H18N6O6 |

|---|---|

Molecular Weight |

414.4 g/mol |

IUPAC Name |

3-(2-azidoethoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]propanamide |

InChI |

InChI=1S/C18H18N6O6/c19-23-20-7-9-30-8-6-14(26)21-11-3-1-2-10-15(11)18(29)24(17(10)28)12-4-5-13(25)22-16(12)27/h1-3,12H,4-9H2,(H,21,26)(H,22,25,27) |

InChI Key |

PZJDIGYBCQWFJL-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)CCOCCN=[N+]=[N-] |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Pathways of Pomalidomide Co Peg1 C2 Azide

Synthetic Routes to Pomalidomide (B1683931) Analogues with Defined Exit Vectors

The creation of pomalidomide-based chemical probes and proteolysis-targeting chimeras (PROTACs) necessitates the covalent attachment of a linker to the core pomalidomide structure. nih.gov The position and nature of this attachment, known as the exit vector, are critical and have been a central focus of synthetic efforts. nih.gov Pomalidomide is a well-established ligand for the E3 ligase cereblon (CRBN) and is frequently used in the development of heterobifunctional protein degraders. nih.govscholaris.ca The synthesis of pomalidomide derivatives for this purpose often begins with precursors like 4-fluorothalidomide, which provides a reactive site for introducing linkers. nih.gov

The most prevalent and effective strategy for functionalizing the pomalidomide core involves a nucleophilic aromatic substitution (SNAr) reaction. scholaris.ca This pathway typically uses 4-fluorothalidomide as the starting material, where the fluorine atom on the phthalimide (B116566) ring is susceptible to displacement by a nucleophile. digitellinc.comnih.gov Primary or secondary amines, often integrated as part of a linker, are used as nucleophiles to attack the electron-deficient aromatic ring, displacing the fluoride (B91410) and forming a stable carbon-nitrogen bond. nih.govdigitellinc.com This method allows for the direct installation of a linker with a defined exit vector from the 4-position of the phthalimide moiety. researchgate.net

Research has shown that the choice of solvent and nucleophile significantly impacts reaction yield and purity. nih.govdigitellinc.com For instance, using dimethyl sulfoxide (B87167) (DMSO) as a solvent can be advantageous over dimethylformamide (DMF) to avoid the formation of undesired byproducts resulting from solvent decomposition at high temperatures. nih.gov Studies have also demonstrated that secondary amines often provide higher and cleaner yields compared to primary amines in these SNAr reactions. nih.govdigitellinc.comresearchgate.net

An alternative, though often less efficient, strategy is the alkylation of the pomalidomide aromatic amine. nih.govnih.gov This approach is generally hampered by the low nucleophilicity of the amine and can suffer from poor chemoselectivity. nih.govnih.gov Another method involves the acylation of the pomalidomide amine with linkers bearing a reactive acyl chloride. nih.gov This forms an amide bond, providing a different chemical linkage compared to the SNAr approach. The specific conditions for these reactions vary, but they provide a toolkit for chemists to create a diverse range of pomalidomide analogues tailored for specific applications. nih.govresearchgate.net

| Starting Material | Reagent (Linker) | Reaction Type | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| 4-Fluorothalidomide | Primary/Secondary Amine | SNAr | DIPEA, DMSO | Up to 62% | nih.govrsc.org |

| Pomalidomide | Acyl Chloride Linker | N-Acylation | THF, reflux | Variable | nih.gov |

| Pomalidomide | Bromoacetyl chloride, then NaN3 | N-Acylation, Azide (B81097) Substitution | Two steps | 76-84% | nih.gov |

Integration of the PEG1-C2 Linker Moiety

The design of PEG linkers is a critical aspect of developing functional bioconjugates. acs.orgnih.gov The length of the linker is particularly important; it must be optimized to allow for the proper interaction between the conjugated moieties. explorationpub.comnih.gov For PROTACs, an optimal linker length is essential for forming a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase. explorationpub.com

Short, monodisperse PEG linkers, like the PEG1-C2 moiety, are synthesized with precise lengths and functionalities. biochempeg.com The synthesis often starts from simple building blocks like ethylene (B1197577) glycol. These linkers are typically bifunctional, possessing two different reactive groups at their termini to allow for directional coupling between the two parts of the bifunctional molecule. biochempeg.com The commercial availability of various pre-functionalized PEG motifs facilitates the rapid assembly of degrader libraries. nih.govbiochempeg.com

The "PEG1-C2" portion of the linker refers to a structure of -O-CH₂-CH₂-CH₂-CH₂-. The complete linker, "-CO-PEG1-C2-azide," implies a structure such as -C(=O)-O-CH₂-CH₂-N₃ or a similar isomer, connected to the pomalidomide core. The specific compound "Pomalidomide-PEG1-C2-N3" is described as a conjugate incorporating a 1-unit PEG linker. medchemexpress.com

The incorporation of this linker onto the functionalized pomalidomide core is typically achieved through standard coupling chemistry. For example, if the pomalidomide analogue has a free amine group (e.g., 4-amino-pomalidomide), it can be reacted with a pre-synthesized linker that has a terminal activated carboxylic acid (e.g., an NHS ester or acyl chloride). This reaction forms a stable amide bond. The synthesis of the linker itself, such as 2-(2-azidoethoxy)acetic acid, would be a prerequisite step before its conjugation to the pomalidomide derivative.

Azide Functionalization for Bioorthogonal Conjugation

The terminal azide group (-N₃) on the linker serves as a bioorthogonal handle. acs.org Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govkinxcdn.com The azide is a small, stable, and non-native functional group that is inert to most biological molecules, making it an ideal component for "click chemistry." acs.orgnih.gov This functionality allows the Pomalidomide-CO-PEG1-C2-azide molecule to be precisely and efficiently conjugated to another molecule containing a complementary reactive group, such as an alkyne. medchemexpress.comacs.org

Several reliable methods exist for introducing an azide group into a molecule, particularly at the terminus of a linker. nih.govnih.gov One of the most common methods is the nucleophilic substitution of an alkyl halide with sodium azide (NaN₃). nih.gov For instance, a linker chain ending in a bromide or chloride can be readily converted to the corresponding azide in a high-yielding reaction. nih.gov

Another strategy involves the synthesis of a linker from a starting material that already contains the azide group. For example, 2-azidoethanol (B47996) can be used as a precursor to build the PEG1-C2-azide linker. The synthesis of Pomalidomide-PEG1-azide has been described as involving a PEGylated crosslinker with a pendant azide for click chemistry. sigmaaldrich.com These reactions are robust and provide the final azide-functionalized molecule, ready for bioorthogonal conjugation. medchemexpress.commedchemexpress.com The most common applications for the azide handle are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC), which form a stable triazole linkage. medchemexpress.comacs.orgorganic-chemistry.org

| Reaction Name | Reactants | Key Feature | Product | Reference |

|---|---|---|---|---|

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Azide + Terminal Alkyne | Requires Copper(I) catalyst | 1,4-disubstituted 1,2,3-triazole | acs.orgorganic-chemistry.org |

| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO, BCN) | Copper-free, fast kinetics | Triazole | medchemexpress.comnih.gov |

| Staudinger Ligation | Azide + Phosphine | Forms an amide bond | Aza-ylide intermediate, then amide | nih.govnih.gov |

Considerations for Azide Stability and Reactivity in Subsequent Conjugations

The azide group is an "energetic" functional group, and its stability is a critical consideration for safe handling and successful conjugation reactions. kit.edustanford.edu Several factors influence the stability of organic azides like this compound.

Structural Stability Factors:

Carbon-to-Nitrogen Ratio : A general guideline for azide stability is the ratio of carbon and oxygen atoms to nitrogen atoms. Compounds with a higher ratio are generally more stable. stanford.eduwikipedia.org

Adjacent Functional Groups : Aliphatic azides are considerably more stable than those adjacent to olefinic, aromatic, or carbonyl groups. kit.edu The azide in this compound is at the end of a flexible aliphatic PEG chain, which contributes to its relative stability.

Molecular Mass : Higher molecular weight azides tend to be less volatile, which can reduce potential hazards. kit.edu

Reactivity in Conjugations: The azide group is a key component of bioorthogonal chemistry, meaning it does not typically react with biological molecules, ensuring specific conjugation. wikipedia.org Its primary reactivity pathway for derivatization is the Huisgen 1,3-dipolar cycloaddition with an alkyne to form a stable triazole ring. wikipedia.orgorganic-chemistry.org

Two main types of "click" reactions are utilized:

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) : This is a highly efficient and high-yielding reaction between a terminal alkyne and an azide, catalyzed by a copper(I) source. organic-chemistry.orginterchim.fr It is tolerant of a wide range of functional groups and aqueous conditions over a broad pH range (typically 4 to 12). organic-chemistry.org

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : This reaction occurs between an azide and a strained cyclooctyne, proceeding without the need for a cytotoxic copper catalyst. wikipedia.org While advantageous for live-cell applications, SPAAC can be sensitive to the presence of sodium azide (NaN₃) in buffers, which can decrease reaction efficiency. lumiprobe.com

The choice between CuAAC and SPAAC depends on the specific application and the tolerance of the reaction components to copper. nih.gov The azide on this compound is designed to be readily available for these highly specific and efficient conjugation reactions. vulcanchem.comsigmaaldrich.com

Table 1: Key Considerations for Azide Stability and Reactivity

| Consideration | Description | Relevance to this compound |

|---|---|---|

| Stability | Organic azides can be energetic. Stability is influenced by the carbon-to-nitrogen ratio and adjacent chemical groups. kit.edustanford.edu | The azide is on an aliphatic PEG linker, enhancing its stability compared to aryl or acyl azides. |

| Bioorthogonality | The azide group is largely unreactive with endogenous functional groups found in biological systems. wikipedia.org | Ensures that conjugation reactions are highly specific to the intended alkyne-modified binding partner. |

| CuAAC Reactivity | Copper(I)-catalyzed reaction with terminal alkynes. It is fast, high-yielding, and forms a stable 1,4-disubstituted triazole. organic-chemistry.org | A primary method for conjugating this molecule to create PROTACs in vitro. |

| SPAAC Reactivity | Strain-promoted reaction with cyclooctynes. It is copper-free, making it suitable for cellular environments. wikipedia.org | An alternative conjugation method, particularly useful when copper toxicity is a concern. |

Purification and Characterization Techniques for this compound

After synthesis, rigorous purification and characterization are essential to ensure the identity, purity, and quality of this compound before its use in subsequent applications like PROTAC assembly.

Purification:

Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : This is the primary method used to purify the final compound and is also employed to verify its purity. vulcanchem.com A purity of ≥95% is a common standard for such building blocks. vulcanchem.comsigmaaldrich.com

Characterization: A combination of spectroscopic and spectrometric techniques is used to confirm the chemical structure and identity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H (proton) and ¹³C (carbon) NMR are used to confirm the structural integrity of the molecule by providing detailed information about the chemical environment of the hydrogen and carbon atoms, respectively. This confirms the presence of the pomalidomide scaffold, the PEG linker, and the successful incorporation of the azide. vulcanchem.com

High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the accurate mass of the molecule, which serves to confirm its elemental composition and corroborate the expected molecular formula (C₁₈H₁₈N₆O₆). vulcanchem.com

Gas Chromatography (GC) : This technique is employed to confirm the absence of residual solvents (e.g., DMF, DCM) from the synthesis, ensuring the final product meets regulatory standards for chemical purity. vulcanchem.com

Table 2: Physicochemical and Quality Control Parameters

| Property | Value/Method | Reference |

|---|---|---|

| Molecular Formula | C₁₈H₁₈N₆O₆ | vulcanchem.com |

| Molecular Weight | 414.378 g/mol | vulcanchem.com |

| Purity (Assay) | ≥95.0% (via HPLC) | vulcanchem.comsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Storage | 2–8°C | vulcanchem.comsigmaaldrich.com |

| Structural Confirmation | ¹H NMR, ¹³C NMR, HRMS | vulcanchem.com |

Compound List

Molecular Design Principles and Rationale for Pomalidomide Co Peg1 C2 Azide

Ligand Design Rationale: Pomalidomide (B1683931) for CRBN Engagement

Pomalidomide, along with its parent compound thalidomide (B1683933) and its analogue lenalidomide (B1683929), belongs to a class of immunomodulatory drugs (IMiDs) that have been repurposed and extensively studied for their ability to engage the Cereblon (CRBN) E3 ubiquitin ligase. rsc.orgnih.govresearchgate.net CRBN is a substrate receptor for the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase complex. nih.govnih.gov The binding of IMiDs to CRBN alters its substrate specificity, leading to the recruitment and subsequent degradation of proteins not normally targeted by this E3 ligase. rsc.org This "molecular glue" mechanism forms the basis for the therapeutic effects of IMiDs in certain cancers and has been ingeniously co-opted for the development of PROTACs. rsc.orgnih.gov

Pomalidomide is a particularly potent binder of CRBN, often exhibiting higher affinity than thalidomide and lenalidomide. nih.govnih.gov This enhanced affinity can translate to more efficient recruitment of the CRL4^CRBN^ complex and, consequently, more potent degradation of the target protein when incorporated into a PROTAC. nih.gov

Structural Basis for Pomalidomide-CRBN Interaction

The interaction between pomalidomide and CRBN is a highly specific, enantioselective binding event. nih.gov The glutarimide (B196013) ring of pomalidomide is a key structural feature, anchoring the molecule within a hydrophobic pocket on the CRBN protein. researchgate.net This pocket is characterized by the presence of several tryptophan residues that form critical hydrophobic interactions with the aliphatic face of the glutarimide ring. nih.gov

Hydrogen bonds also play a crucial role in stabilizing the pomalidomide-CRBN complex. Specifically, the glutarimide moiety forms hydrogen bonds with histidine and tryptophan residues within the CRBN binding site. nih.govresearchgate.net The phthalimide (B116566) portion of the pomalidomide molecule also contributes to the binding affinity and provides a scaffold for further chemical modification. nih.gov

| Interacting Residues in CRBN | Type of Interaction with Pomalidomide | Reference |

|---|---|---|

| Tryptophan (multiple) | Hydrophobic interactions with the glutarimide ring | researchgate.netnih.gov |

| Histidine | Hydrogen bonding with the glutarimide moiety | nih.govresearchgate.net |

| Tryptophan | Hydrogen bonding with the glutarimide moiety | nih.govresearchgate.net |

Impact of Pomalidomide Modifications on CRBN Affinity and Specificity

Chemical modifications to the pomalidomide scaffold can significantly impact its binding affinity for CRBN and the subsequent recruitment of neosubstrates. rsc.org For instance, the amino group on the phthalimide ring of pomalidomide is known to be important for its potent activity and for facilitating interactions between CRBN and certain neosubstrates like the Ikaros family of transcription factors (IKZF1 and IKZF3). rsc.orgnih.gov

Studies have shown that even subtle changes, such as the addition of a methyl group, can alter the binding affinity and functional consequences. nih.gov The position of these modifications is also critical. For example, substitutions at different positions on the phthalimide ring can either enhance or diminish the ability of the resulting compound to induce the degradation of specific proteins. acs.org This tunability allows for the rational design of pomalidomide-based PROTACs with desired selectivity profiles. The development of Cereblon E3 ligase modulators (CELMoDs), which are structurally diverse thalidomide analogs, has demonstrated that modifications to the non-glutarimide part of the molecule can increase affinity for CRBN and even lead to the recruitment of novel neosubstrates. rsc.org

Linker Design Considerations: PEG1-C2 Structure

Influence of Linker Length and Flexibility on Ternary Complex Formation

The formation of a stable and productive ternary complex is essential for efficient protein degradation. nih.gov The length and flexibility of the linker are key determinants in achieving the optimal orientation of the target protein and the E3 ligase. nih.govrsc.org A linker that is too short may create steric hindrance, preventing the two proteins from coming together effectively. Conversely, a linker that is too long might lead to unproductive binding modes or an unstable ternary complex. johnshopkins.edu

Molecular dynamics simulations have shown that flexible linkers, such as those containing PEG units, can adopt multiple conformations, which can be advantageous for accommodating the protein-protein interactions necessary for ternary complex formation. nih.gov However, excessive flexibility can also be detrimental, leading to a significant entropic penalty upon binding. johnshopkins.edu Therefore, the optimal linker length and flexibility often need to be empirically determined for each target protein and E3 ligase combination. nih.gov The PEG1-C2 linker in Pomalidomide-CO-PEG1-C2-azide offers a degree of flexibility that can facilitate the initial engagement of the target protein and CRBN. precisepeg.comnih.gov

Role of PEG Moieties in Modulating Molecular Interactions and Accessibility

Furthermore, the hydrophilic nature of PEG can help to shield the PROTAC from nonspecific interactions with other biomolecules and reduce its immunogenicity. mdpi.com The flexible nature of the PEG chain can also provide the necessary conformational freedom for the PROTAC to adopt an optimal binding pose within the ternary complex. nih.gov

| Property of PEG Linkers | Impact on PROTACs | Reference |

|---|---|---|

| Hydrophilicity | Improves aqueous solubility and bioavailability | precisepeg.commdpi.com |

| Flexibility | Facilitates optimal ternary complex formation | nih.govnih.gov |

| Biocompatibility | Reduces nonspecific binding and immunogenicity | precisepeg.commdpi.com |

Impact of Linker Attachment Point on E3 Ligase Ligand Orientation

The point at which the linker is attached to the E3 ligase ligand is a critical design parameter that can significantly influence the stability of the PROTAC and its ability to induce protein degradation. nih.govresearchgate.net In the case of pomalidomide-based PROTACs, the linker is typically attached to the phthalimide ring. researchgate.net The specific position of attachment can affect the orientation of the pomalidomide moiety within the CRBN binding pocket and, consequently, the presentation of the E3 ligase to the target protein. nih.govnih.gov

Research has shown that altering the linker attachment point on the phthalimide ring can impact the stability of the resulting PROTAC and its ability to degrade neosubstrates of CRBN. nih.gov For instance, attaching the linker at position 4 of the phthalimide ring has been shown to result in more stable derivatives compared to attachments at other positions. nih.gov The azide (B81097) group in this compound is introduced via a linker attached to the amino group of pomalidomide, providing a convenient handle for click chemistry while maintaining the crucial interactions of the pomalidomide core with CRBN. medchemexpress.comsigmaaldrich.com This strategic placement ensures that the E3 ligase is recruited effectively while allowing for the versatile attachment of a wide range of target-binding ligands. frontiersin.org

Functional Significance of the Terminal Azide Moiety

The deliberate incorporation of a terminal azide (N₃) group in the this compound structure is a key design feature that imparts significant versatility for its application in chemical biology and drug discovery, particularly in the synthesis of PROTACs. This functional group is not merely a passive component; it is a reactive handle engineered for specific, high-efficiency chemical transformations.

Strategic Incorporation for Bioorthogonal Conjugation via Click Chemistry

The terminal azide is primarily incorporated to serve as a reactive partner in "click chemistry" reactions, a class of reactions known for their reliability, high yields, and biocompatibility. tandfonline.comtandfonline.com Specifically, the azide group is ideal for undergoing azide-alkyne cycloaddition reactions. enamine.net This allows for the covalent ligation of the pomalidomide-linker moiety to a warhead—a ligand designed to bind to a specific protein of interest—that has been functionalized with a corresponding alkyne group.

Two main types of azide-alkyne cycloaddition are commonly employed:

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This popular reaction joins an azide with a terminal alkyne to form a stable 1,4-disubstituted triazole ring. nih.govrsc.org The reaction is highly efficient and proceeds with exceptional selectivity, making it a robust method for conjugating the two key components of a PROTAC. nih.gov The resulting triazole linkage is chemically stable and is often considered a bioisostere of an amide bond. enamine.net

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free variant of click chemistry that utilizes strained cyclooctynes, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN). medchemexpress.commedchemexpress.commedchemexpress.com The inherent ring strain of these alkynes allows the reaction with azides to proceed rapidly without the need for a cytotoxic copper catalyst, making it particularly suitable for experiments in living systems. tandfonline.com

The azide group's ability to participate in these bioorthogonal reactions ensures that the pomalidomide E3 ligase ligand can be precisely and efficiently attached to a target protein ligand, forming a complete PROTAC molecule. medchemexpress.commedchemexpress.comimmunomart.com

Facilitating Modular Synthesis and Library Generation

The inclusion of the azide handle in this compound is a cornerstone of a modular or "on-demand" assembly strategy for PROTAC development. tandfonline.comtandfonline.comnih.gov This approach treats the E3 ligase ligand-linker and the target protein ligand as separate building blocks that can be readily combined. tenovapharma.com

This modularity offers several advantages:

Rapid Library Synthesis: Researchers can quickly generate a large library of PROTACs by reacting a single azide-functionalized pomalidomide linker with a diverse collection of alkyne-tagged warheads. nih.govrsc.orgsigmaaldrich.com This parallel synthesis approach dramatically accelerates the discovery process, allowing for the screening of numerous combinations to identify the most effective degrader. tandfonline.comsigmaaldrich.com

Systematic Optimization: The "click-and-go" nature of this synthetic strategy enables systematic exploration of the "linkerology" of a PROTAC. tandfonline.com By preparing a series of azide-terminated pomalidomide linkers with varying lengths and compositions (e.g., different numbers of PEG units), scientists can investigate how linker attributes affect the formation and stability of the ternary complex (E3 ligase-PROTAC-target protein) and, consequently, degradation efficiency. nih.govsigmaaldrich.com

In essence, the azide functionality transforms this compound into a versatile building block, enabling the rapid and efficient construction of diverse PROTAC molecules for the targeted degradation of a wide array of proteins. sigmaaldrich.com

Data Tables

Table 1: Properties of Pomalidomide-Azide Linker Variants

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Linker Composition |

| This compound | C₁₈H₁₈N₆O₆ | 414.38 | 1 PEG unit |

| Pomalidomide-PEG2-azide | C₁₉H₂₂N₆O₇ | 446.42 | 2 PEG units |

| Pomalidomide-PEG3-azide | C₂₁H₂₄N₆O₈ | 488.45 | 3 PEG units |

| Pomalidomide-PEG4-azide | C₂₃H₃₀N₆O₉ | 532.53 | 4 PEG units |

| Pomalidomide-PEG5-azide | C₂₅H₃₄N₆O₉ | 562.58 | 5 PEG units |

Note: Data is compiled from publicly available chemical supplier information for comparison purposes. medchemexpress.comimmunomart.combpsbioscience.comchemsrc.comtenovapharma.com The "-CO-" and "-C2-" in "this compound" denote the specific chemical linkage points, which may be represented differently in the naming conventions of other listed variants.

Mechanistic Investigations of Pomalidomide Based Ligand Linker Conjugates in Targeted Protein Degradation in Vitro and in Cellulo

Ternary Complex Formation and Stabilization

The foundational step in the mechanism of action for a PROTAC derived from Pomalidomide-CO-PEG1-C2-azide is the formation of a ternary complex, which consists of the target protein (POI), the PROTAC molecule, and the E3 ubiquitin ligase. exlibrisgroup.comnih.gov The pomalidomide (B1683931) portion of the PROTAC binds to CRBN, a substrate receptor for the Cullin-4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. nih.gov Simultaneously, the other end of the PROTAC, which has been conjugated with a specific POI-binding ligand, binds to the target protein. This dual binding brings the E3 ligase and the target protein into close proximity. nih.gov The formation and stability of this POI-PROTAC-CRBN complex are critical determinants of the efficiency of subsequent protein degradation. axispharm.comrsc.org

Biophysical Assessment of Induced Proximity between CRBN and Target Protein (when conjugated)

The formation and stability of the ternary complex are quantitatively evaluated using a variety of in vitro biophysical techniques. These assays are crucial for understanding the binding affinities and kinetics that govern the PROTAC's efficacy. nih.govbroadinstitute.org Key parameters measured include the dissociation constants (Kd) for the binary interactions (PROTAC-POI and PROTAC-CRBN) and the ternary complex, as well as the cooperativity (alpha), which indicates whether the binding of one protein partner enhances or diminishes the binding of the other. nih.govjove.com A positive cooperativity (alpha > 1) signifies a more stable ternary complex than would be expected from the individual binary binding affinities, which often correlates with more effective degradation.

Several robust biophysical methods are employed to characterize these interactions. jove.comjove.com The choice of assay can provide complementary information on the thermodynamics and kinetics of complex formation. nih.govbroadinstitute.org

Table 1: Biophysical Methods for Ternary Complex Assessment

| Technique | Principle | Key Parameters Measured | References |

|---|---|---|---|

| Surface Plasmon Resonance (SPR) | Measures changes in refractive index on a sensor chip as molecules bind and dissociate, allowing for real-time kinetic analysis. | K_on (association rate), K_off (dissociation rate), K_d (dissociation constant), Ternary complex half-life (t_1/2_). nih.gov | nih.govnih.govnih.gov |

| Biolayer Interferometry (BLI) | Measures changes in the interference pattern of white light reflected from a biosensor tip as molecules bind. | K_on, K_off, K_d. jove.com | nih.govjove.comjove.com |

| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon molecular binding to determine thermodynamic parameters. It is considered a gold standard for measuring binding affinity and cooperativity in solution. nih.gov | K_d, Stoichiometry (n), Enthalpy (ΔH), Entropy (ΔS), Cooperativity (α). | nih.govnih.govjove.com |

| AlphaLISA / AlphaScreen | A bead-based proximity assay where binding of tagged proteins brings donor and acceptor beads close, generating a chemiluminescent signal. | Ternary complex formation, IC50/EC50 values. rsc.org | rsc.orgnih.gov |

| Fluorescence Polarization (FP) | Measures the change in polarization of fluorescently labeled molecules upon binding to a larger partner. | K_d, Competitive binding. nih.gov | nih.govnih.gov |

These techniques have been instrumental in demonstrating that even subtle changes to the PROTAC structure can significantly impact ternary complex formation and stability. jove.comnih.gov

Role of Linker Geometry and Dynamics in Ternary Complex Architecture

The linker component of a PROTAC, in this case, the "-CO-PEG1-C2-" chain, is far more than a simple spacer; it plays a decisive role in the geometry and dynamics of the ternary complex. axispharm.comprecisepeg.com The linker's length, flexibility, and chemical composition dictate the relative orientation and distance between the recruited E3 ligase and the target protein. An optimal linker facilitates productive protein-protein interactions within the ternary complex, which are essential for efficient ubiquitination.

The PEG (polyethylene glycol) component of the linker in this compound imparts hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. axispharm.com The length and flexibility of the linker must be carefully optimized. A linker that is too short may create steric hindrance, preventing the formation of a stable complex, while a linker that is too long might lead to non-productive complexes where the target's lysine (B10760008) residues are not correctly positioned for ubiquitin transfer. Computational modeling and molecular dynamics simulations are increasingly used to predict favorable linker geometries and rationalize structure-activity relationships. biorxiv.orgresearchgate.netnih.gov Studies on various pomalidomide-based PROTACs have shown that altering linker length by even a few atoms can dramatically change degradation potency, highlighting the critical nature of linker design. nih.govashpublications.org

Table 2: Representative Data on Pomalidomide-Based PROTACs with Varied Linkers

| PROTAC | Target | Linker Characteristics | Degradation Potency (DC₅₀) | Reference |

|---|---|---|---|---|

| CP-10 | CDK6 | Contains a Pomalidomide-PEG1-C2-N₃ building block | 2.1 nM | medchemexpress.comglpbio.com |

| ZQ-23 | HDAC8 | Pomalidomide linked to an HDAC inhibitor via a PEG-containing linker | 147 nM | nih.gov |

| Homo-PROTAC 15a | CRBN | Pomalidomide dimer with an 8-atom linker | Active < 100 nM | ashpublications.org |

Ubiquitination Cascade Initiation

Once a stable and conformationally competent ternary complex is formed, the catalytic function of the recruited E3 ligase is initiated. exlibrisgroup.comresearchgate.net The CRL4^CRBN^ complex acts as a scaffold, bringing the target protein into the vicinity of an E2 ubiquitin-conjugating enzyme that is charged with ubiquitin (Ub). harvard.edunih.gov This induced proximity is the trigger for the transfer of ubiquitin from the E2 enzyme to accessible lysine residues on the surface of the target protein. nih.govresearchgate.net

E3 Ligase Activity and Ubiquitin Transfer to Target Protein

The CRL4^CRBN^ E3 ligase does not undergo modification itself but rather functions as a platform to catalyze the ubiquitination of the POI. nih.govresearchgate.net The complex is composed of the CUL4 protein scaffold, the RING-box protein 1 (RBX1) which recruits the E2-Ub conjugate, the DDB1 adaptor protein, and the CRBN substrate receptor. nih.govnih.gov In the context of a PROTAC, the binding of the pomalidomide moiety to CRBN effectively "tricks" the E3 ligase into recognizing the target protein as a neosubstrate. researchgate.net The E3 ligase then facilitates the covalent attachment of the first ubiquitin molecule to a lysine residue on the target protein. harvard.edunih.gov

Polyubiquitin (B1169507) Chain Formation and Linkage Specificity

For a protein to be recognized by the proteasome for degradation, it must typically be tagged with a polyubiquitin chain, not just a single ubiquitin molecule. scienceopen.comresearchgate.net Following the initial ubiquitin transfer, a cascade of subsequent ubiquitination events occurs, where additional ubiquitin molecules are attached to the previously added one, forming a chain. nih.gov

The type of linkage within this polyubiquitin chain is a critical signal. Chains linked through lysine 48 (K48) of the ubiquitin molecule are the canonical signal for proteasomal degradation. nih.gov In vitro studies have confirmed that CRL4^CRBN^, in cooperation with specific E2 enzymes like UBE2D3 and UBE2G1, preferentially assembles K48-linked polyubiquitin chains on its substrates. nih.gov This linkage specificity ensures that the PROTAC-tagged POI is correctly routed to the proteasome for destruction. researchgate.net

Proteasomal Processing and Target Protein Degradation

The final stage of the PROTAC-mediated process is the recognition and degradation of the polyubiquitinated target protein by the 26S proteasome. scienceopen.comresearchgate.net The proteasome is a large, multi-catalytic protease complex responsible for degrading most intracellular proteins. The polyubiquitin chain on the POI serves as a recognition signal, targeting it to the proteasome. researchgate.netnih.gov The proteasome unfolds the tagged protein, cleaves it into small peptides, and releases the ubiquitin molecules for recycling in the cell. nih.govresearchgate.net A key feature of the PROTAC mechanism is its catalytic nature; after the POI is degraded, the PROTAC molecule is released and can go on to recruit another target protein molecule, enabling substantial protein knockdown with sub-stoichiometric concentrations of the degrader. nih.govscienceopen.com

Recognition of Polyubiquitinated Substrates by the 26S Proteasome

The degradation of intracellular proteins via the ubiquitin-proteasome system (UPS) is a cornerstone of cellular homeostasis, responsible for the removal of damaged or misfolded proteins and the timely destruction of regulatory proteins. nih.gov Central to this pathway is the 26S proteasome, a large, multi-subunit protease complex that recognizes, unfolds, and degrades proteins marked with a polyubiquitin chain. cellsignal.com This recognition process is highly specific and essential for normal cellular function. nih.gov

Proteins are designated for proteasomal degradation through the covalent attachment of ubiquitin, a highly conserved 76-amino acid protein. This process is carried out by a sequential enzymatic cascade involving ubiquitin-activating enzymes (E1), ubiquitin-conjugating enzymes (E2), and ubiquitin ligases (E3). cellsignal.com The E3 ligase, which is recruited by the pomalidomide moiety in a PROTAC such as this compound, is responsible for transferring ubiquitin to the target protein. This can result in the formation of a polyubiquitin chain, where ubiquitin molecules are linked to each other. cellsignal.combioone.org

The topology of this polyubiquitin chain is a critical determinant of its signaling function. nih.gov Ubiquitin has seven internal lysine residues (K6, K11, K27, K29, K33, K48, and K63) and an N-terminal methionine (M1) through which these chains can be formed. nih.govoup.com Lysine-48 (K48)-linked polyubiquitin chains are the most abundant and are widely recognized as the canonical signal for proteasomal degradation. nih.govoup.comcam.ac.uk Studies have shown that a K48-linked chain of at least four ubiquitin units (a tetraubiquitin chain) is the minimum signal for efficient targeting and degradation by the 26S proteasome. embopress.orgportlandpress.com

The 26S proteasome is composed of a 20S core particle (CP), which contains the proteolytic active sites, and one or two 19S regulatory particles (RP) that cap the ends of the core. portlandpress.com The 19S regulatory particle is responsible for recognizing the polyubiquitin signal. embopress.org This recognition is mediated by intrinsic ubiquitin receptors within the 19S particle, including Rpn1, Rpn10, and Rpn13. nih.govportlandpress.com The binding of the polyubiquitin chain to these receptors initiates the degradation process. embopress.org

Following the initial binding, several events must occur: the substrate is deubiquitinated by proteasome-associated deubiquitinating enzymes (DUBs), unfolded by the ATPase motor of the 19S particle, and then translocated into the chamber of the 20S core particle for degradation. nih.govportlandpress.com In addition to the polyubiquitin chain, the proteasome also recognizes a loosely folded or disordered region on the substrate protein, which serves as an initiation site for unfolding and translocation. portlandpress.com This dual recognition of both the ubiquitin tag and an unstructured region on the substrate provides the basis for the proteasome's selectivity. portlandpress.com While K48 linkages are the primary degradation signal, recent research indicates that other linkage types and even monoubiquitination can also target proteins for proteasomal degradation, highlighting the complexity and versatility of the system. nih.govnih.govoup.com

Kinetic Analysis of Protein Degradation in Cellular Contexts

The efficacy of a PROTAC (Proteolysis-Targeting Chimera) like those derived from this compound is not solely dependent on its ability to induce the formation of a ternary complex (E3 ligase-PROTAC-target protein), but also on the kinetics of the subsequent protein degradation. exlibrisgroup.com Analyzing these kinetics in a cellular environment is crucial for understanding a PROTAC's mechanism of action and for optimizing its design. promega.com Key parameters used to quantify degradation in live cells are the maximal degradation (Dmax) and the concentration at which half-maximal degradation is achieved (DC50). promega.com

Live-cell assays, often utilizing reporter systems like NanoLuc® and HaloTag®, allow for real-time monitoring of protein levels following PROTAC treatment. promega.compromega.com These methods enable the kinetic measurement of the degradation rate (λ), the time to reach Dmax, and the duration of the degradation effect. acs.org

Ternary Complex Formation and Stability: The formation of a stable and long-lived ternary complex is often a prerequisite for efficient ubiquitination and subsequent degradation. acs.org Kinetic studies have demonstrated that the stability of the ternary complex can directly influence the potency and efficacy of the PROTAC. acs.org For instance, research comparing PROTACs that recruit the VHL E3 ligase versus the CRBN E3 ligase found that the VHL-recruiting system led to slower but more stable ternary complex formation, which correlated with faster and more sustained degradation. acs.org

Ubiquitination Rate: The rate at which the target protein is polyubiquitinated is a major driver of the degradation rate. acs.org The efficiency of this process is dependent on the geometry of the ternary complex, which must correctly position the target protein's lysine residues for ubiquitin transfer from the E2 conjugating enzyme associated with the E3 ligase complex. acs.org

Catalytic Nature of PROTACs: Unlike traditional inhibitors that function stoichiometrically, PROTACs are event-driven and can act catalytically. exlibrisgroup.com After the target protein is ubiquitinated and sent to the proteasome, the PROTAC is released and can facilitate further rounds of degradation. researchgate.net This catalytic nature means that sub-stoichiometric amounts of a PROTAC can lead to the degradation of a large amount of target protein.

Mathematical modeling and advanced theoretical analyses are also employed to dissect the complex kinetic characteristics of PROTAC systems. acs.org These models can help predict the efficiency of degradation by considering factors like the binding affinities of the PROTAC for both the E3 ligase and the target protein, as well as the residence time of the ternary complex. acs.org Such analyses have suggested that for some systems, the PROTAC may preferentially bind to the E3 ligase first, creating a stable binary complex that then "scans" for the target protein, potentially increasing the efficiency of the degradation cycle. acs.org

Table 1: Key Kinetic Parameters in PROTAC-Mediated Degradation

| Parameter | Description | Significance |

| DC₅₀ | The concentration of the PROTAC that induces 50% degradation of the target protein at a specific time point. | Measures the potency of the PROTAC. A lower DC₅₀ indicates higher potency. |

| Dₘₐₓ | The maximum percentage of target protein degradation achievable with a given PROTAC, regardless of concentration. | Indicates the efficacy or the maximal effect of the PROTAC. |

| Degradation Rate (λ) | The speed at which the target protein is degraded following PROTAC administration. | Reflects the efficiency of the entire process, from ternary complex formation to proteasomal destruction. |

| Ternary Complex Half-Life | The time it takes for half of the formed ternary complexes to dissociate. | A longer half-life often correlates with more efficient ubiquitination and a faster degradation rate. |

Mechanisms of Degradation Specificity and Off-Target Considerations

While the PROTAC technology offers a powerful way to target specific proteins for degradation, ensuring selectivity and avoiding the degradation of unintended proteins (off-targets) is a significant challenge. The specificity of a pomalidomide-based PROTAC is not solely determined by the ligand that binds the protein of interest (POI), but is also influenced by the E3 ligase recruiter—in this case, pomalidomide—and the linker connecting the two ends.

Profiling of Pomalidomide-Mediated Off-Target Substrate Degradation

Pomalidomide itself, as an immunomodulatory drug (IMiD), is known to function as a "molecular glue," redirecting the substrate specificity of the Cereblon (CRBN) E3 ligase to degrade so-called "neo-substrates". researchgate.netnih.gov These naturally occurring off-targets for pomalidomide include several Cys2-His2 (C2H2) zinc-finger (ZF) transcription factors, such as Ikaros (IKZF1) and Aiolos (IKZF3). nih.gov When pomalidomide is incorporated into a PROTAC, it retains this intrinsic ability to induce the degradation of its own set of neo-substrates, independent of the POI ligand. nih.gov

This presents a major challenge, as the off-target degradation of these key ZF proteins can have significant biological consequences. Therefore, robust methods are required to profile the off-target activities of pomalidomide-based PROTACs.

Common strategies for off-target profiling include:

Global Proteomics: Mass spectrometry-based proteomics is a widely used technique to assess changes in the entire proteome of cells upon treatment with a PROTAC. This unbiased approach can identify both the intended on-target degradation and any unintended off-target protein degradation. biorxiv.org

Reporter-Based Assays: High-throughput screening platforms have been developed to specifically assess the degradation of known pomalidomide-sensitive ZF proteins. nih.govbiorxiv.orgresearchgate.net In one such system, various ZF domains are fused to a fluorescent reporter protein (like eGFP). nih.govresearchgate.net A decrease in fluorescence upon treatment with a pomalidomide-based PROTAC indicates degradation of that specific ZF domain. nih.gov This method can be more sensitive than mass spectrometry for detecting low-abundance proteins and is suitable for screening large libraries of compounds. biorxiv.org

Negative Controls: The use of control compounds is essential to differentiate between on-target and off-target effects. This includes using an epimeric derivative of the pomalidomide ligand that does not bind to CRBN or a molecule with a non-binding ligand for the target protein. These controls help confirm that degradation is dependent on the formation of the specific ternary complex. nih.gov

Studies using these platforms have confirmed that many reported pomalidomide-based PROTACs do, in fact, induce the degradation of various ZF proteins, highlighting the need for rational design strategies to mitigate these effects. nih.gov

Table 2: Examples of Known Off-Target Neo-Substrates for Pomalidomide

| Off-Target Protein | Protein Family/Function | Consequence of Degradation |

| IKZF1 (Ikaros) | Zinc-Finger Transcription Factor | Key in lymphoid development; degradation has anti-cancer effects in multiple myeloma. |

| IKZF3 (Aiolos) | Zinc-Finger Transcription Factor | T-cell repressor; degradation contributes to immunomodulatory effects. nih.gov |

| CK1α | Casein Kinase 1α | Involved in various cellular processes; degraded by lenalidomide (B1683929) but not pomalidomide. researchgate.net |

| SALL4 | Zinc-Finger Transcription Factor | Embryonic development; degradation linked to teratogenic effects of thalidomide (B1683933). researchgate.net |

| ZFP91 | Zinc-Finger Protein | Involved in immune regulation. |

Strategies for Minimizing Undesired Degradation through Conjugate Design

To address the challenge of off-target effects, several innovative strategies have been developed that focus on optimizing the design of the PROTAC conjugate itself. The goal is to enhance specificity for the intended target while reducing or eliminating the degradation of pomalidomide's native neo-substrates.

Key strategies include:

Modification of the E3 Ligase Ligand: Since pomalidomide's phthalimide (B116566) ring is involved in binding ZF neo-substrates, researchers have systematically modified this part of the molecule. nih.gov By adding chemical substituents of an appropriate size at the C5 position of the phthalimide ring, it is possible to create a "bump" that sterically hinders the binding of ZF proteins to the CRBN-PROTAC complex, thereby "bumping off" the unwanted targets. nih.gov This approach has been successfully used to re-engineer an ALK-targeting PROTAC, resulting in a new version with minimal off-target ZF degradation and enhanced on-target potency. nih.gov

Linker Optimization: The linker that connects the pomalidomide and POI ligands is not merely a passive spacer. Its length, composition, and attachment points can significantly influence the geometry and stability of the ternary complex. Optimizing the linker can favor the formation of a productive complex with the intended POI while disfavoring the formation of complexes with off-target proteins. youtube.com

Targeted Delivery Systems: To improve tissue and cell-type selectivity, PROTACs can be conjugated to moieties that guide them specifically to cancer cells or other target tissues. This reduces systemic exposure and minimizes toxicity in healthy tissues. nih.govacs.orgacs.org Examples include:

Antibody-PROTAC Conjugates (Ab-PROTACs): An antibody that recognizes a tumor-specific antigen is attached to the PROTAC via a cleavable linker. The conjugate is internalized by the cancer cell, where the linker is cleaved, releasing the active PROTAC. nih.govacs.org

Aptamer-PROTAC Conjugates: DNA or RNA aptamers that bind to specific cell surface receptors can be used to deliver PROTACs selectively. acs.org

Folate-Caged PROTACs: Folate can be used to target cells that overexpress the folate receptor, which is common in many cancers. nih.gov

Conditional Activation Strategies: These approaches keep the PROTAC in an inactive state until it reaches the desired microenvironment.

Hypoxia-Activated PROTACs: A "caging" group that is cleaved only under the hypoxic (low oxygen) conditions typical of solid tumors is attached to the PROTAC. This ensures the PROTAC is activated preferentially within the tumor. acs.org

Photocontrollable PROTACs (PHOTACs): Light-sensitive caging groups are used, allowing for precise spatiotemporal control over PROTAC activation by applying light to a specific area. nih.govacs.org

By combining these rational design principles, it is becoming increasingly possible to develop highly selective and potent pomalidomide-based degraders for therapeutic and research applications. nih.gov

Applications of Pomalidomide Co Peg1 C2 Azide in Chemical Biology and Research Tool Development

PROTAC Building Block for Diverse Target Protein Degradation

Pomalidomide-CO-PEG1-C2-azide serves as a functionalized cereblon (CRBN) ligand, a crucial component for the development of pomalidomide-based PROTACs. nih.gov PROTACs are chimeric molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. rsc.org The azide (B81097) group on the linker of this compound provides a convenient attachment point for a ligand that binds to a protein of interest (POI).

The presence of a terminal azide on this compound makes it exceptionally well-suited for click chemistry , a set of biocompatible reactions known for their high efficiency and specificity. thebiogrid.orgmedchemexpress.com Specifically, the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction allows for the rapid and modular assembly of PROTAC libraries. rsc.orgnih.gov Researchers can synthesize a variety of alkyne-modified ligands for different target proteins and then "click" them to the this compound building block. This approach facilitates the rapid generation of a diverse range of PROTACs with varying target specificities, enabling high-throughput screening for optimal degradation of specific proteins. rsc.orgnih.gov This modularity is crucial, as the nature of the linker and the target ligand can significantly impact the efficacy of the resulting PROTAC. rsc.org

Pomalidomide-based PROTACs have been successfully developed to selectively degrade key proteins implicated in various diseases. The versatility of this compound as a building block allows for the rational design of degraders for specific proteins of interest.

CDK6 Degradation: Cyclin-dependent kinase 6 (CDK6) is a crucial regulator of the cell cycle and a target in cancer therapy. Researchers have developed pomalidomide-based PROTACs that can potently and preferentially degrade CDK6. nih.gov By linking a CDK6 inhibitor to a pomalidomide-derived structure, it is possible to create a PROTAC that hijacks the CRBN E3 ligase to induce CDK6 degradation. thebiogrid.orgnih.gov Studies have shown that such PROTACs can effectively reduce CDK6 levels in cancer cell lines. nih.gov

BRD4 Degradation: Bromodomain-containing protein 4 (BRD4) is another important therapeutic target, particularly in oncology. Pomalidomide-based PROTACs have been shown to be effective in degrading BRD4. nih.govashpublications.orgnih.gov For instance, a PROTAC created by linking a BRD4 inhibitor to pomalidomide (B1683931) can induce potent, rapid, and long-lasting degradation of BRD4. oup.com The modular nature of PROTAC assembly using building blocks like this compound allows for the optimization of linker length and composition to achieve maximal degradation efficacy for BRD4. ashpublications.orgoup.com

Development of Chemical Probes for Target Identification and Validation

The azide handle on this compound also enables its use in the development of chemical probes for identifying and validating protein targets. These probes are instrumental in understanding the biological roles of proteins and their interactions within the complex cellular environment.

Activity-Based Protein Profiling (ABPP) is a powerful chemical proteomics technique used to study the functional state of enzymes in their native environment. nih.gov ABPP utilizes chemical probes that covalently label active enzymes. The azide group on this compound can be used to create such probes. By attaching a reactive group that targets a specific class of enzymes, a probe can be generated. After the probe labels its target, the azide handle can be used in a click reaction to attach a reporter tag, such as biotin (B1667282) for enrichment or a fluorophore for visualization, allowing for the identification and quantification of the labeled active enzymes. nih.gov

The azide functionality of this compound allows for its conjugation to a fluorescent dye (fluorophore) through click chemistry. This creates a fluorescent probe that can be used to visualize the localization and interactions of pomalidomide-binding proteins within cells using techniques like fluorescence microscopy. Such probes can help in understanding the cellular uptake and distribution of pomalidomide-based molecules. Interestingly, recent research has also shown that pomalidomide itself possesses intrinsic fluorescent properties that can be utilized for imaging applications, potentially reducing the need for an external fluorophore in some experimental setups. rsc.org

Affinity purification coupled with mass spectrometry-based proteomics is a cornerstone technique for identifying protein-small molecule interactions. nih.gov The azide group on this compound can be exploited for this purpose. The compound can be immobilized on a solid support, such as agarose (B213101) beads, via the azide handle. This "bait" can then be incubated with a cell lysate to "pull down" proteins that bind to the pomalidomide moiety. The captured proteins can then be identified by mass spectrometry, a process known as target deconvolution. This approach is invaluable for identifying the direct targets and off-targets of pomalidomide and its derivatives.

Exploring In Situ PROTAC Assembly and Delivery

The large molecular weight of pre-synthesized PROTACs often hinders their ability to cross cell membranes, limiting their therapeutic potential. A promising strategy to overcome this limitation is the in situ assembly of PROTACs from smaller, more cell-permeable precursors. This approach involves the administration of two separate molecules: one containing the E3 ligase ligand (e.g., a pomalidomide-azide derivative) and the other bearing the POI ligand functionalized with a complementary reactive group (e.g., an alkyne). Once inside the cell, these precursors undergo a bioorthogonal "click" reaction to form the active, full-length PROTAC.

The use of pomalidomide-azide derivatives is central to this strategy. The azide group serves as a chemical handle for the intracellular click reaction, while the pomalidomide moiety ensures the recruitment of the CRBN E3 ligase upon successful PROTAC formation.

Research Findings on In Situ PROTAC Assembly

Several studies have demonstrated the feasibility and effectiveness of in situ PROTAC assembly using click chemistry. While specific data on "this compound" is not available, research on analogous pomalidomide-azide compounds provides valuable insights into this approach.

For instance, studies have shown that pomalidomide-based azides can be efficiently linked to alkyne-tagged ligands of various target proteins. One notable example involves the in situ formation of a PROTAC targeting the Bruton's tyrosine kinase (BTK), a key protein in B-cell malignancies. In this approach, a pomalidomide-azide precursor and an alkyne-modified BTK inhibitor were separately introduced to cells. The subsequent intracellular click reaction led to the formation of the active BTK-degrading PROTAC, resulting in a significant reduction in BTK protein levels.

Another area of active research is the targeting of receptor tyrosine kinases. A study focused on the degradation of TrkC, a receptor tyrosine kinase implicated in cancer, utilized a pomalidomide-azide conjugate. This was reacted with an alkyne-functionalized TrkC ligand to generate a potent TrkC-degrading PROTAC. The resulting molecule induced significant degradation of TrkC at nanomolar concentrations.

The table below summarizes representative data from studies exploring the in situ assembly of PROTACs using pomalidomide-azide derivatives and their effects on target protein degradation.

| Target Protein | Pomalidomide-Azide Precursor | POI Ligand-Alkyne Precursor | Cell Line | Resulting PROTAC DC50 (Concentration for 50% Degradation) |

| BCR-ABL | Pomalidomide-PEG-azide | Alkyne-Dasatinib | K562 | ~10 nM |

| TrkC | Pomalidomide-azide | Alkyne-IY-IY | Hs578t | 0.1-1.0 µM |

This table presents a summary of findings from related research, as specific data for this compound is not available.

These findings underscore the potential of in situ PROTAC assembly as a powerful strategy for targeted protein degradation. By utilizing smaller, more drug-like precursors, this approach can overcome the delivery challenges associated with large, pre-formed PROTACs, thereby expanding the therapeutic applicability of this exciting modality. The continued development of versatile building blocks like pomalidomide-azide derivatives will undoubtedly fuel further innovation in the field of chemical biology and drug discovery.

Advanced Methodologies for Characterization and Discovery in Pomalidomide Based Degrader Research

Biophysical Techniques for Binding and Ternary Complex Formation

Biophysical assays are fundamental to understanding the molecular interactions that govern the formation of the ternary complex. nih.gov They provide quantitative data on binding affinities, kinetics, and thermodynamics, which are critical for establishing structure-activity relationships and guiding the rational design of more potent degraders. nih.gov

Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) are label-free, real-time optical biosensing techniques used to measure biomolecular interactions. researchgate.net In the context of a PROTAC synthesized from Pomalidomide-CO-PEG1-C2-azide, these methods are invaluable for dissecting the binary and ternary binding events.

In a typical SPR/BLI experiment, either the target protein or the CRBN E3 ligase is immobilized on a sensor chip. The PROTAC and the other protein partner are then flowed over the surface, either sequentially or as a pre-mixed complex. The binding event causes a change in the refractive index (SPR) or the thickness of the molecular layer (BLI) at the sensor surface, which is detected as a response signal. researchgate.net This allows for the determination of key kinetic parameters such as the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

These techniques are crucial for quantifying the cooperativity (α) of ternary complex formation. Cooperativity is a measure of how the binding of the PROTACC to one protein partner influences its affinity for the second partner. nih.gov Positive cooperativity (α > 1), where the ternary complex is more stable than the individual binary complexes, is often a hallmark of an efficient degrader.

Table 1: Representative BLI Data for Ternary Complex Analysis

| Interaction Analyte | Ligand on Sensor | K₋ (nM) | Cooperativity (α) | Description |

| PROTAC | Target Protein (POI) | 100 | - | Binary affinity of the PROTAC for the target protein. |

| PROTAC | CRBN E3 Ligase | 500 | - | Binary affinity of the PROTAC for the E3 ligase. |

| Target Protein (POI) | CRBN + PROTAC | 20 | 5 | Affinity of the target protein to the pre-formed PROTAC-CRBN complex, showing positive cooperativity. |

This table contains representative data to illustrate the application of BLI. Actual values are dependent on the specific PROTAC and target protein.

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (K₋), stoichiometry (n), and the thermodynamic parameters of the interaction, including enthalpy (ΔH) and entropy (ΔS).

For a degrader developed from this compound, ITC experiments can be designed to measure the thermodynamics of both binary interactions (PROTAC-target protein and PROTAC-CRBN) and the formation of the ternary complex. By titrating one component into a solution containing the other(s), a complete thermodynamic profile can be generated. This information provides deeper insights into the driving forces of binding, which cannot be obtained from kinetic assays like SPR or BLI alone. For example, a favorable enthalpic contribution often suggests strong hydrogen bonding and van der Waals interactions within the complex. nih.gov

Table 2: Illustrative Thermodynamic Data from ITC for PROTAC Interactions

| Titration | Binding Affinity (K₋) (nM) | Enthalpy (ΔH) (kcal/mol) | Entropy (TΔS) (kcal/mol) | Stoichiometry (n) |

| PROTAC into Target Protein | 120 | -8.5 | 1.2 | 1.05 |

| PROTAC into CRBN | 550 | -5.2 | 2.5 | 0.98 |

| Target Protein into PROTAC+CRBN | 25 | -12.0 | 3.0 | 1.02 |

This table contains illustrative data. The thermodynamic signature is unique to each specific molecular interaction.

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile technique used to obtain atomic-level structural and dynamic information about molecules in solution. In PROTAC research, NMR methods like Saturation Transfer Difference (STD) NMR and Water-LOGSY can identify the binding epitopes of the PROTAC on its protein partners. Furthermore, 2D NMR experiments, such as ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy, performed on an isotopically labeled protein, can map the binding interface by monitoring chemical shift perturbations of specific amino acid residues upon addition of the PROTAC and the other protein. This provides invaluable structural data for understanding the key contacts that stabilize the ternary complex, guiding further optimization of the linker and ligands. researchgate.net

Cell-Based Assays for Degradation and Target Engagement

While biophysical assays confirm binding, cell-based assays are essential to verify that a PROTAC synthesized from this compound is active in a physiological context. These assays measure the primary outcome of PROTAC action—target protein degradation—and confirm that the PROTAC engages its intended target within the complex cellular environment.

Western blotting is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment. Cells are treated with varying concentrations of the degrader, and the total amount of the target protein is assessed using a specific antibody. This allows for the determination of the DC₅₀ (the concentration of PROTAC required to degrade 50% of the target protein) and the Dₘₐₓ (the maximum level of degradation achieved). For instance, a selective CDK6 PROTAC degrader, CP-10, which can be synthesized using a Pomalidomide-PEG1-C2-azide building block, was shown to induce CDK6 degradation with a DC₅₀ of 2.1 nM. medchemexpress.com